

Application Notes & Protocols: 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1362781

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Executive Summary & Overview

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid belongs to the indole carboxylic acid class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The indole core is a privileged structure, found in numerous natural products and synthetically-derived pharmaceuticals. The specific substitutions on this molecule—a methoxy group at the 6-position, an N-methylation at the 1-position, and a carboxylic acid at the 2-position—provide a unique combination of electronic and steric properties that make it a valuable starting point for chemical biology and drug discovery.

While research on this specific derivative is emerging, the broader family of indole-2-carboxylic acids has been identified as a promising scaffold for developing inhibitors of various enzymes and modulators of cellular receptors.^{[1][2][3][4]} This document serves as a technical guide, providing insights into the compound's properties, potential applications, and detailed protocols for its use in a research setting. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific targets and hypotheses.

Physicochemical Properties & Characterization

Proper characterization and understanding of the physicochemical properties of a research chemical are foundational to experimental success. **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid** is a solid at room temperature.

Table 1: Compound Specifications

Property	Value	Source
IUPAC Name	6-methoxy-1-methylindole-2-carboxylic acid	[5] [6]
CAS Number	739365-07-2	[6] [7] [8]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[5] [8]
Molecular Weight	205.21 g/mol	[6] [8]
Monoisotopic Mass	205.0739 Da	[5]
Predicted XlogP	2.0	[5]
Appearance	White to beige powder/crystals	[9]
Boiling Point	422.3°C (Predicted)	[6]
Density	1.26 g/cm ³ (Predicted)	[6]
SMILES	CN1C(=CC2=C1C=C(C=C2)O C)C(=O)O	[5] [6]

| InChIKey | KXACSDHQSUBYNG-UHFFFAOYSA-N |[\[5\]](#)[\[6\]](#) |

Note on Characterization: For any purchased or synthesized batch, identity and purity should be confirmed via standard analytical techniques.

- ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the methyl and methoxy groups.
- Mass Spectrometry (MS): To verify the molecular weight.[\[5\]](#)
- High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Research Applications & Scientific Context

The indole-2-carboxylic acid scaffold is a versatile starting point for probing various biological systems. The inherent ability of the carboxylic acid to chelate metal ions or form key hydrogen

bonds makes it a common feature in enzyme inhibitors.

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avenues for 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid.
```

- **Enzyme Inhibition:** The indole-2-carboxylic acid core has been successfully developed into potent inhibitors of HIV-1 integrase, where the carboxyl group chelates essential Mg^{2+} ions in the enzyme's active site.[3][4] Furthermore, related derivatives have shown dual inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy.[1] This compound could serve as a fragment or starting point for developing novel inhibitors against these or other metalloenzymes.
- **GPCR Antagonism:** A novel class of highly potent and selective antagonists for the Cysteinyl leukotriene receptor 1 (CysLT1) was developed from a 1H-indole-2-carboxylic acid scaffold. [2] This demonstrates the utility of the scaffold in targeting G protein-coupled receptors, which are implicated in a vast range of inflammatory conditions like asthma.[2]
- **Antiparasitic Drug Discovery:** Recent work has identified 1H-indole-2-carboxamides as having activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[10]

[11] The methoxy group, in particular, was found to be a favorable substitution for maintaining potency.[10][11] This compound is therefore a relevant starting material for synthesizing novel carboxamides in this therapeutic area.

- **Synthetic Intermediate:** Its primary and most immediate use is as a functionalized building block in organic synthesis.[12] The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the indole ring itself can undergo further electrophilic substitution, allowing for the rapid generation of a library of more complex molecules for screening.

Experimental Protocols

The following protocols are designed to be self-validating and provide a solid foundation for utilizing this compound in a research setting.

Protocol 1: Solubilization and Stock Solution Preparation

Rationale: Establishing a reliable and reproducible method for solubilizing the compound is the first critical step for any in vitro or cell-based assay. Dimethyl sulfoxide (DMSO) is a common aprotic solvent for creating high-concentration stocks of organic molecules for biological screening.

Materials:

- **6-Methoxy-1-methyl-1H-indole-2-carboxylic acid** (solid)
- Anhydrous DMSO
- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Pipettes

Procedure:

- **Tare:** On an analytical balance, place a sterile microcentrifuge tube and tare the weight.

- **Weigh:** Carefully weigh out a precise amount of the compound (e.g., 2.05 mg) into the tube. Causality: Precision at this step is crucial for accurate final concentrations.
- **Calculate Solvent Volume:** Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
 - Formula: $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} \times \text{Concentration (mol/L)})$
 - Example: For 2.05 mg of compound (MW = 205.21 g/mol) to make a 10 mM stock:
 - $\text{Volume (L)} = 0.00205 \text{ g} / (205.21 \text{ g/mol} \times 0.01 \text{ mol/L}) = 0.001 \text{ L} = 1000 \text{ }\mu\text{L}$
- **Solubilize:** Add the calculated volume of anhydrous DMSO to the tube.
- **Mix:** Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
- **Store:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Causality: Aliquoting preserves the integrity of the stock solution over time.

Protocol 2: General Workflow for In Vitro Enzyme Inhibition Assay

Rationale: This protocol provides a template for assessing the compound's inhibitory activity against a purified enzyme. It is designed to be adapted for various enzyme systems (e.g., kinases, proteases, dioxygenases) by substituting the specific buffer, enzyme, substrate, and detection method. The workflow ensures that appropriate controls are included for data validation.

```
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incubate [color="#4285F4"]; incubate -> detect [color="#4285F4"]; detect -> analyze  
[color="#4285F4"]; } endom Caption: Standard workflow for an in vitro enzyme inhibition  
screen.
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Materials:

- 96-well microplate (e.g., clear, black, or white depending on detection method)
- Purified target enzyme
- Enzyme-specific substrate
- Assay buffer (optimized for pH, salts, and cofactors for the target enzyme)
- Compound stock solution (from Protocol 1)
- Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

- Compound Dilution: Prepare a serial dilution series of the compound in the assay buffer. For an initial IC₅₀ determination, a 10-point, 3-fold dilution series starting from 100 μ M is common.
- Plate Layout:
 - Test Wells: Add a small volume (e.g., 2 μ L) of each compound dilution to the wells.
 - 100% Activity Control (Positive Control): Add 2 μ L of vehicle (DMSO-containing buffer) instead of the compound. Self-Validation: This well defines the maximum signal.

- 0% Activity Control (Negative Control): Add 2 µL of vehicle. This well will either contain no enzyme or a known potent inhibitor. Self-Validation: This well defines the background signal.
- Enzyme Addition: Add the enzyme, diluted in assay buffer, to all wells except for a "no enzyme" background control. The total volume should be consistent across wells (e.g., 50 µL).
- Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. Causality: This step allows the compound to bind to the enzyme before the reaction starts, which is important for detecting time-dependent or slow-binding inhibitors.
- Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to start the reaction.
- Kinetic or Endpoint Reading:
 - Kinetic: Immediately place the plate in the reader and measure the signal at regular intervals. The rate of the reaction (slope) is used for analysis.
 - Endpoint: Incubate the plate for a fixed period (e.g., 60 minutes). Stop the reaction (if necessary) and read the final signal.
- Data Analysis:
 - Calculate the percent inhibition for each concentration relative to the controls:
 - $\% \text{ Inhibition} = 100 * (1 - ([\text{Signal_Test}] - [\text{Signal_0\%}]) / ([\text{Signal_100\%}] - [\text{Signal_0\%}]))$
 - Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: General Cell Viability/Cytotoxicity Assay

Rationale: Before assessing a compound's specific biological effect on cells, it is essential to determine its inherent cytotoxicity. This protocol uses a resazurin-based assay, where metabolically active (viable) cells reduce the blue resazurin to the fluorescent pink resorufin. A decrease in fluorescence indicates cytotoxicity.

Materials:

- Adherent or suspension cells of interest
- Complete cell culture medium
- 96-well clear-bottom, black-walled tissue culture plates
- Compound stock solution (from Protocol 1)
- Resazurin sodium salt solution (e.g., AlamarBlue™ or similar)
- Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

- Cell Seeding: Seed cells into the 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
- Compound Treatment:
 - Prepare serial dilutions of the compound in complete cell culture medium.
 - Carefully remove the old medium from the wells and replace it with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Assay:
 - Add resazurin solution to each well (typically 10% of the total volume).
 - Incubate for another 1-4 hours, allowing viable cells to convert the dye.
- Measurement: Read the fluorescence on a plate reader.
- Data Analysis:

- Calculate percent viability relative to the vehicle-treated control wells.
- Plot percent viability versus compound concentration to determine the CC_{50} (50% cytotoxic concentration).

Safety and Handling

While this specific compound has not been fully characterized toxicologically, compounds of this class should be handled with care in a laboratory setting.[\[13\]](#)

- GHS Hazard Statements (Based on related compounds): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[14\]](#)
- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[\[15\]](#)[\[16\]](#) Handle the solid powder in a chemical fume hood or use appropriate exhaust ventilation to avoid dust formation and inhalation.[\[13\]](#)
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[\[13\]](#)[\[17\]](#)
- Spills & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[\[13\]](#)[\[15\]](#) Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[\[13\]](#)
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[17\]](#)
 - In case of skin contact: Wash off with soap and plenty of water.[\[13\]](#)
 - If inhaled: Move the person into fresh air.[\[13\]](#)
 - If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[\[13\]](#)

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